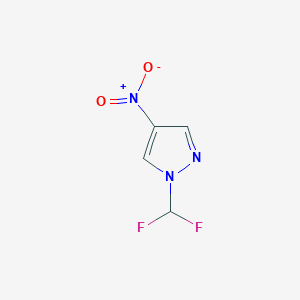

1-(difluoromethyl)-4-nitro-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2N3O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCURCUIEDUUUEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956477-64-8 | |

| Record name | 1-(difluoromethyl)-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Contemporary Chemical Research

Historical Development of Pyrazole (B372694) Chemistry in Research

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. nih.govdntb.gov.ua A foundational method for synthesizing the pyrazole ring system, known as the Knorr pyrazole synthesis, involves the reaction of hydrazines with 1,3-dicarbonyl compounds. researchgate.netnih.gov The first synthesis of the parent pyrazole was achieved by Hans von Pechmann in 1898. nih.gov

Initially explored for its dye properties, the significance of pyrazole derivatives expanded dramatically with the discovery of their diverse biological activities. eurasianjournals.comnih.govacs.org In 1959, the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds, underscoring the biological relevance of this heterocyclic scaffold. nih.gov Over the decades, research has established the pyrazole nucleus as a crucial pharmacophore, leading to its incorporation into a wide array of pharmaceuticals and agrochemicals. nih.govresearchgate.neteurasianjournals.com The continuous development of novel synthetic methodologies has further cemented the importance of pyrazole chemistry in modern organic synthesis. researchgate.net

Significance of Fluorinated Heterocycles in Medicinal and Agrochemical Research

The introduction of fluorine into heterocyclic compounds has become a cornerstone of modern medicinal and agrochemical research. nih.govnih.gov Approximately 20-30% of pharmaceuticals and 30-40% of agrochemicals contain fluorine, a testament to its beneficial properties. nih.gov The unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the properties of a molecule. nih.govej-chem.org

Incorporating fluorine or fluorinated groups, such as the difluoromethyl group, can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govresearchgate.net This often leads to improved pharmacokinetic profiles. eurasianjournals.com Furthermore, fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which can improve a drug's bioavailability and its binding affinity to target proteins. researchgate.netnih.gov The increased lipophilicity imparted by fluorine can also enhance membrane permeability. nih.govnih.gov These combined effects have led to the development of numerous successful fluorinated heterocyclic drugs and agrochemicals. tandfonline.com

Role of Nitro-Substituted Heterocycles in Synthetic and Biological Studies

The nitro group is a highly versatile functional group in organic chemistry. researchgate.net Its strong electron-withdrawing nature significantly influences the reactivity of the heterocyclic ring to which it is attached, making it a valuable tool in synthetic chemistry. nih.govmdpi.com This property activates the ring towards nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. nih.gov The nitro group can also be readily reduced to an amino group, which is a key precursor for the synthesis of many pharmaceuticals and dyes. eurasianjournals.com

In medicinal chemistry, nitro-substituted heterocycles are found in various therapeutic agents, particularly in the fields of antibacterial and antiparasitic drugs. mdpi.com The biological activity of many nitro-aromatic drugs is dependent on the bioreductive activation of the nitro group within target organisms or hypoxic tissues. mdpi.com While the potential for toxicity is a consideration in drug design, the unique mechanisms of action offered by nitro-containing compounds continue to make them an important area of research. researchgate.net

1-(Difluoromethyl)-4-nitro-1H-pyrazole as a Versatile Research Building Block

This compound has emerged as a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This compound effectively combines the beneficial attributes of the pyrazole core, the difluoromethyl group, and the nitro group.

The difluoromethyl moiety enhances the metabolic stability and modulates the pharmacokinetic properties of resulting molecules, while the pyrazole scaffold provides a robust and biologically relevant core. eurasianjournals.com The nitro group at the 4-position serves as a reactive handle for further chemical transformations. It can be readily reduced to an amine, 1-(difluoromethyl)-1H-pyrazol-4-amine, which is a crucial intermediate for the synthesis of various active pharmaceutical ingredients (APIs). nih.govresearchgate.net

A prominent application of this building block is in the synthesis of Milvexian, an anticoagulant drug. researchgate.net It is also utilized in the development of NLRP3 inflammasome modulators for treating inflammatory diseases. researchgate.net The synthesis of this compound itself is typically achieved through the difluoromethylation of 4-nitro-1H-pyrazole or the nitration of 1-(difluoromethyl)-1H-pyrazole. nih.gov Its utility in creating structurally diverse compound libraries makes it a valuable tool for drug discovery programs. eurasianjournals.com

Theoretical Frameworks Guiding Research on Substituted Pyrazoles

The investigation and development of substituted pyrazoles are strongly guided by various theoretical and computational frameworks. These tools provide critical insights into the structure, reactivity, and potential biological activity of these compounds, accelerating the design and discovery process.

Quantitative Structure-Activity Relationship (QSAR) studies are widely employed to establish a mathematical correlation between the chemical structure of pyrazole derivatives and their biological activities. researchgate.netnih.gov By analyzing various molecular descriptors, QSAR models can predict the potency of new compounds and identify key structural features essential for their activity. researchgate.net

Molecular Docking and Molecular Dynamics (MD) simulations are powerful computational techniques used to model the interaction between a pyrazole derivative and its biological target, such as an enzyme or receptor. nih.govresearchgate.net These methods help to elucidate the binding mode and affinity of a compound, providing a rational basis for designing more potent and selective molecules. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govtandfonline.com DFT calculations are instrumental in understanding reaction mechanisms, predicting spectroscopic properties, and studying the tautomeric and conformational preferences of substituted pyrazoles, which can significantly influence their chemical behavior and biological function. tandfonline.com

Interactive Data Table of Research Findings

| Research Area | Key Findings | Relevant Compounds | Theoretical Approach |

| Historical Context | Knorr synthesis is a foundational method for pyrazole synthesis. | Pyrazole, 1-pyrazolyl-alanine | - |

| Fluorinated Heterocycles | Fluorine enhances metabolic stability and binding affinity. | Difluoromethyl-containing compounds | - |

| Nitro-Substituted Heterocycles | Nitro group activates the ring for synthesis and can be a pharmacophore. | Nitro-aromatic drugs | - |

| Building Block Applications | Used in the synthesis of anticoagulants and anti-inflammatory agents. | This compound, Milvexian | - |

| Theoretical Frameworks | QSAR, Molecular Docking, and DFT guide the design of new pyrazole derivatives. | Substituted pyrazoles | QSAR, Molecular Docking, DFT |

Advanced Synthetic Methodologies for this compound

The synthesis of this compound, a key intermediate for various pharmaceutical and agrochemical compounds, involves precise chemical transformations. smolecule.comexsyncorp.com Advanced methodologies focus on the efficient and selective introduction of both the difluoromethyl and the nitro groups onto the pyrazole core.

Chemical Reactivity and Mechanistic Investigations

Transformations of the Nitro Group

The nitro group at the C4 position is a key functional handle, enabling a variety of subsequent chemical modifications. Its reactivity is twofold: it can be transformed into other functional groups, most notably through reduction, or it can influence the reactivity of the pyrazole (B372694) ring through its powerful electron-withdrawing effects.

The most prominent and synthetically valuable reaction of the nitro group in 1-(difluoromethyl)-4-nitro-1H-pyrazole is its reduction to the corresponding amine. This transformation yields 1-(difluoromethyl)-1H-pyrazol-4-amine, a crucial intermediate for the synthesis of various active pharmaceutical ingredients (APIs). exsyncorp.comexsyncorp.com

Catalytic hydrogenation is a highly effective method for this reduction. A documented procedure involves treating a solution of 1-(difluoromethyl)-4-nitro-pyrazole in ethyl acetate (B1210297) with hydrogen gas in the presence of a palladium on carbon catalyst. This method proceeds cleanly and in high yield, providing the desired aminopyrazole product. chemicalbook.com

Alternative methods for the reduction of aromatic and heteroaromatic nitro groups are also well-established and likely applicable, such as catalytic transfer hydrogenation (CTH). researchgate.net This technique uses a hydrogen donor molecule, like hydrazine (B178648) or 1,4-cyclohexadiene, in the presence of a catalyst (e.g., Pd/C), often providing a rapid and safe alternative to using gaseous hydrogen. researchgate.netmdpi.com

Table 1: Reported Conditions for the Reduction of this compound

| Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| H₂, 10% Pd/C | Ethyl Acetate | H-Cube reactor, 20 °C | 1-(difluoromethyl)-1H-pyrazol-4-amine | 95% | chemicalbook.com |

| NH₂-NH₂·H₂O, Pd-C | Methanol | Reflux | Corresponding Amine | N/A | mdpi.com |

This interactive table summarizes common reduction methods. N/A indicates data was not available in the cited source for this specific substrate but represents a general method.

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. nih.govstudypug.com This property dramatically lowers the electron density of the pyrazole ring system in this compound. This electronic deactivation makes the ring highly resistant to classical electrophilic aromatic substitution reactions.

Conversely, this electron deficiency activates the pyrazole ring towards other types of reactions:

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing effect of the nitro group can stabilize the negative charge in the Meisenheimer complex intermediate, which facilitates nucleophilic attack on the ring. numberanalytics.comlibretexts.org While the target molecule lacks a conventional leaving group like a halogen, studies on di- and trinitropyrazoles have shown that a nitro group itself can act as a leaving group and be displaced by potent nucleophiles. researchgate.netuni-muenchen.de This suggests that under certain conditions, nucleophiles could potentially attack the C3 or C5 positions of the pyrazole ring.

Directed C-H Functionalization: The electronic environment created by the nitro group can direct transition-metal-catalyzed C-H activation reactions. For instance, a study on the palladium-catalyzed arylation of N-benzyl-4-nitropyrazole demonstrated selective functionalization at the C5 position. researchgate.net This regioselectivity is attributed to the influence of the C4-nitro substituent, providing a modern pathway for elaborating the pyrazole core that would be inaccessible otherwise.

Reactivity of the Difluoromethyl Group

The N-difluoromethyl (-CF₂H) group is a key substituent that often imparts desirable pharmacokinetic properties to bioactive molecules. Its chemical reactivity is distinct from non-fluorinated alkyl groups.

Despite the presence of two electron-withdrawing fluorine atoms, the N-CF₂H group on an azole ring is remarkably stable towards nucleophilic attack. Studies on related N-trifluoromethyl azoles have demonstrated their excellent stability in aqueous media, showing a pronounced resistance to hydrolysis compared to N-trifluoromethyl amines. acs.orgnih.govdigitellinc.com This stability is attributed to the electronic nature of the azole ring. It is therefore expected that this compound would not readily undergo nucleophilic substitution reactions, such as hydrolysis, at the difluoromethyl carbon under standard conditions. Harsh reaction conditions would likely be required to force such a transformation.

An alternative mode of reactivity for the difluoromethyl group involves the deprotonation of its lone hydrogen atom. The C-H bond in the Ar-CF₂H motif is acidic and can be removed by a strong base to generate a nucleophilic difluoro-stabilized carbanion (Ar-CF₂⁻). acs.orgacs.org This reactive intermediate can then be trapped by various electrophiles, enabling the construction of new carbon-carbon or carbon-heteroatom bonds at the difluoromethyl center.

While this reaction has not been specifically documented for this compound, the methodology has been successfully applied to other difluoromethylated aromatic and heteroaromatic systems. acs.org The presence of the strongly electron-withdrawing 4-nitropyrazole ring is expected to increase the acidity of the CF₂H proton, potentially facilitating its deprotonation. This pathway represents a plausible, though yet unexplored, route for the functionalization of the difluoromethyl group.

Table 2: Potential Electrophilic Pathway for the Difluoromethyl Group

| Step | Description | Reagents | Intermediate/Product |

| 1. Deprotonation | Removal of the acidic proton from the -CF₂H group using a strong, non-nucleophilic base. | Strong Base (e.g., LDA, KHMDS) | 1-(difluoro-pyrazol-1-yl)methanide anion |

| 2. Electrophilic Trap | The resulting carbanion attacks an electrophile (E+). | Electrophile (e.g., Aldehyde, Alkyl Halide) | 1-(1-E-difluoromethyl)-4-nitro-1H-pyrazole |

This interactive table outlines a proposed synthetic route based on established reactivity principles.

Reactions of the Pyrazole Ring System

The pyrazole ring in this compound is exceptionally electron-poor due to the combined electron-withdrawing effects of the N-difluoromethyl group and the C4-nitro group. This electronic character is the primary determinant of its reactivity.

Electrophilic Substitution: As previously noted, the ring is strongly deactivated towards electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts acylation, which are common for many aromatic systems, are not expected to occur under normal conditions.

C-H Functionalization: As discussed in section 3.1.2, the most viable method for functionalizing the pyrazole ring is through transition-metal-catalyzed C-H activation. Palladium-catalyzed direct arylation has been shown to be effective at the C5 position of the 4-nitropyrazole scaffold, offering a regioselective route to 5-substituted derivatives. researchgate.net

Cycloaddition Reactions: Aromatic systems like pyrazole are generally poor partners in cycloaddition reactions due to the energetic cost of disrupting their aromaticity. However, the electron-deficient nature of the C3=C5 bond in this molecule could allow it to act as a 2π component (a dienophile) in a Diels-Alder [4+2] cycloaddition with a very electron-rich diene, likely requiring high temperatures or pressures. mdpi.comlibretexts.org Such reactions are known for other electron-poor heterocycles and represent a potential, if challenging, avenue for constructing fused-ring systems.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the pyrazole ring is heavily influenced by the nature of the substituents attached to it. In the case of this compound, the pyrazole ring is significantly deactivated towards electrophilic attack. This deactivation stems from two primary sources:

The Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, both through inductive and resonance effects. Its presence at the C4 position drastically reduces the electron density of the pyrazole ring, making it less nucleophilic and thus less susceptible to attack by electrophiles.

The N-Difluoromethyl Group (-CHF₂): The difluoromethyl group at the N1 position also acts as an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This further diminishes the electron density of the pyrazole nucleus.

Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are not expected to proceed under standard conditions. The combined deactivating effect of both the nitro and difluoromethyl groups renders the carbon atoms of the pyrazole ring strongly electron-deficient.

Nucleophilic Aromatic Substitution Considerations

The electron-deficient nature of the pyrazole ring in this compound suggests a greater propensity for nucleophilic aromatic substitution (SNAr). However, for a classical SNAr reaction to occur, a suitable leaving group, typically a halide, must be present on the ring. In the absence of such a leaving group, direct nucleophilic attack on a C-H bond is generally not feasible.

The primary route for nucleophilic transformation of this compound involves the reactivity of the nitro group itself. The 4-nitro group is an active site for reduction to the corresponding amine, 1-(difluoromethyl)-1H-pyrazol-4-amine. exsyncorp.com This transformation is a critical step in the use of this compound as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) like NLRP3 inflammasome modulators and the anticoagulant Milvexian. exsyncorp.com

Table 1: Reduction of the Nitro Group in this compound

| Reactant | Conditions | Product | Application of Product |

|---|---|---|---|

| H₂, Catalyst (e.g., Pd/C) | Standard hydrogenation conditions | 1-(difluoromethyl)-1H-pyrazol-4-amine | Intermediate for APIs |

| Metal Reductants (e.g., SnCl₂, Fe/HCl) | Acidic conditions | 1-(difluoromethyl)-1H-pyrazol-4-amine | Intermediate for APIs |

While direct displacement of the nitro group via nucleophilic aromatic substitution is not a commonly reported reaction for this specific compound, studies on other nitropyrazoles indicate that under certain conditions, a nitro group can be displaced. For instance, in some N-substituted 3,4-dinitropyrazoles, the nitro group at the 3-position can be regioselectively substituted by various nucleophiles. researchgate.net This suggests that if this compound were to have a leaving group at the C3 or C5 position, nucleophilic substitution would be a plausible reaction pathway.

Cycloaddition Reactions and Annulation Strategies

Current research on cycloaddition and annulation reactions involving pyrazole moieties primarily focuses on their synthesis rather than their participation as reactants. The pyrazole ring in this compound is electron-poor due to the attached electron-withdrawing groups, which theoretically could allow it to act as a dienophile or a dipolarophile in cycloaddition reactions. However, there is a lack of specific experimental data in the scientific literature demonstrating the use of this compound in such transformations.

The more established role of cycloaddition reactions in the context of this compound is in the construction of the pyrazole ring itself. For example, [3+2] cycloaddition reactions are a common method for synthesizing pyrazole derivatives.

Annulation strategies, which involve the formation of a new ring fused to the pyrazole core, are also more relevant to the synthesis of complex pyrazole-containing systems rather than a reaction of this compound itself.

Oxidative Transformations and Degradation Pathways

The oxidative stability of the this compound ring is relatively high due to its aromatic character and the presence of deactivating groups. However, under forcing conditions, oxidative transformations can occur, often leading to decomposition or the formation of carboxylic acids with low yields. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh acidic conditions can lead to ring cleavage and the formation of various degradation products.

The nitro group itself is already in a high oxidation state and is generally resistant to further oxidation. The N-difluoromethyl group is also relatively stable towards oxidation.

The degradation of nitroaromatic compounds, including nitropyrazoles, can proceed through various pathways, particularly in biological systems or under environmental conditions. Microbial degradation of nitroaromatics often involves initial reduction of the nitro group to a hydroxylamine (B1172632), followed by enzymatic rearrangement and ring cleavage. nih.gov While specific degradation pathways for this compound have not been detailed, it is plausible that it would follow a similar biodegradation route initiated by nitroreductases.

Computational Studies on Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms and transition states of this compound are not extensively reported, theoretical investigations of related pyrazole derivatives provide valuable insights into its electronic structure and reactivity.

Density Functional Theory (DFT) calculations on 4-difluoromethyl pyrazole derivatives have been employed to study their electronic properties and potential as inhibitors of enzymes like cyclooxygenase-2. researchgate.net These studies help in understanding the molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO), which are key to predicting reactivity. The difluoromethyl group significantly influences the lipophilicity and electronic nature of the pyrazole ring, making it a valuable substituent in medicinal chemistry. researchgate.net

Computational studies on nitropyrazoles have explored their thermal stability and decomposition pathways. Theoretical calculations on nucleophilic substitution reactions of nitropyrazoles have helped to elucidate the reaction mechanisms, indicating that these processes can be complex, sometimes involving bi- or trimolecular transition states. researchgate.net For this compound, computational modeling could be used to predict the transition state energies for nucleophilic attack on the ring (if a leaving group were present) or for the reduction of the nitro group, thereby providing a deeper understanding of its chemical behavior. Such studies would be instrumental in optimizing reaction conditions and designing novel synthetic routes based on this versatile building block.

Applications in Advanced Chemical Synthesis

A Key Building Block in Complex Organic Synthesis

The strategic placement of the difluoromethyl and nitro groups on the pyrazole (B372694) core imparts distinct chemical properties that are highly advantageous for synthetic chemists. smolecule.com The difluoromethyl group can enhance the metabolic stability and target affinity of a molecule, while the nitro group serves as a versatile handle for further chemical transformations. smolecule.com

Precursor for Diverse Heterocyclic Scaffolds

1-(Difluoromethyl)-4-nitro-1H-pyrazole is a key starting material for the synthesis of a wide array of other heterocyclic compounds. The nitro group is particularly reactive and can be readily reduced to an amino group, which then opens up a plethora of synthetic possibilities. exsyncorp.comexsyncorp.com This amino intermediate, 1-(difluoromethyl)-1H-pyrazole-4-amine, is a crucial component in the construction of more complex heterocyclic systems. exsyncorp.com

The pyrazole nucleus itself is a common feature in many biologically active compounds, and the ability to further functionalize it through the transformations of the nitro group makes the parent compound an important precursor. nih.gov For instance, the amino derivative can undergo condensation reactions, cyclizations, and couplings to form fused ring systems or to introduce additional pharmacologically relevant moieties.

Utility in Medicinal Chemistry Research

In the field of medicinal chemistry, the pyrazole scaffold is a well-established "privileged structure," meaning it is frequently found in compounds with diverse pharmacological activities. mdpi.com The introduction of a difluoromethyl group is a common strategy in drug design to improve pharmacokinetic properties. smolecule.com

Design and Synthesis of Novel Pharmacologically Active Compounds

This compound serves as a foundational element in the design and synthesis of new drug candidates. smolecule.com Its derivatives have been investigated for a range of therapeutic targets. For example, it is a key intermediate in the synthesis of Factor XIa inhibitors, which are being explored for the treatment of thromboembolic disorders. exsyncorp.com It is also used to create modulators of the NLRP3 inflammasome, indicating potential applications in treating inflammatory, autoimmune, and neoplastic diseases. exsyncorp.com

The synthesis of the anticoagulant Milvexian is a notable application, where this compound is reduced to the corresponding amine and then coupled with a thrombin-binding scaffold.

Scaffold for Drug Discovery Libraries

The dual functionality of this compound allows for the rapid generation of diverse libraries of compounds for high-throughput screening in drug discovery. smolecule.com By systematically modifying the molecule at the nitro group and potentially at other positions on the pyrazole ring, chemists can create a large number of structurally related compounds. This approach increases the probability of identifying hits with desired biological activities. The pyrazole core provides a rigid framework, while the variable substituents allow for the fine-tuning of properties such as potency, selectivity, and metabolic stability.

Contribution to Agrochemical Research and Development

The pyrazole moiety is also a significant component in the development of modern agrochemicals, including fungicides, herbicides, and insecticides. mdpi.comresearchgate.net The unique electronic properties conferred by the difluoromethyl and nitro groups in this compound make it an attractive starting point for the synthesis of new crop protection agents. smolecule.com

Research has shown that this compound is utilized in the development of herbicides. smolecule.com Its mechanism of action can involve the inhibition of enzymes crucial for plant metabolism, such as protoporphyrinogen (B1215707) IX oxidase, making it effective against certain weed species. smolecule.com The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group, a related structure, is a key component in several commercially successful fungicides. mdpi.com This highlights the importance of the difluoromethyl-pyrazole scaffold in creating highly efficient agrochemicals.

Development of Novel Herbicide Leads

The pyrazole ring is a foundational scaffold in the development of new herbicides due to the wide range of biological activities exhibited by its derivatives. nih.govnih.gov Research into pyrazole-containing compounds has led to the discovery of various commercial herbicides that act on different biological targets within plants. nih.govresearchgate.net A significant area of this research focuses on inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a crucial component in the biosynthesis of plastoquinone (B1678516) and tocopherol. rsc.orgacs.org Inhibition of HPPD leads to bleaching of plant tissues and eventual death. rsc.org

This compound serves as a key building block in this field. The difluoromethyl group (-CHF2) is a significant pharmacophore in modern agrochemical design, known for enhancing metabolic stability and binding affinity. The 4-nitro group is a versatile functional group that can be chemically modified, often by reduction to an amine, to allow for the synthesis of a diverse library of derivatives. exsyncorp.com While direct herbicidal activity data for this compound is not extensively published, its value lies in its role as a precursor to more complex molecules. For instance, various substituted pyrazole derivatives have demonstrated potent herbicidal activity against a range of grass and broadleaf weeds. nih.govmdpi.com The promising commercial herbicide Pyroxasulfone, which contains a substituted pyrazole ring, provides excellent pre-emergence control of weeds in corn and soybean fields. nih.govnih.gov

The table below summarizes research findings on the herbicidal activity of various pyrazole derivatives, illustrating the potential of this class of compounds.

| Compound/Derivative Class | Weed Species | Activity Level | Mechanism of Action (Target) |

| Phenylpyridine-Pyrazole Derivatives | Digitaria sanguinalis, Setaria viridis | Moderate post-emergence inhibition nih.gov | Not specified |

| 1-Acyl-3-phenyl-pyrazol Benzophenones | Barnyard grass | Good; more potent than pyrazoxyfen (B166693) rsc.org | HPPD Inhibition rsc.org |

| Substituted Pyrazole Isothiocyanates | Echinochloa crusgalli, Cyperus iria | Excellent; EC₅₀ values of 62-68 µg/mL mdpi.com | Not specified |

| 4-Benzoyl-pyrazole-5-ol Derivatives | Various | Superior to topramezone (B166797) (IC₅₀ of 0.05 µM) acs.org | HPPD Inhibition acs.org |

Exploration in Fungicide and Insecticide Research

The pyrazole scaffold is not only prevalent in herbicides but is also a cornerstone in the development of modern fungicides and insecticides. nih.gov Specifically, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety has become one of the most important structural components in a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govresearchgate.netwikipedia.org These fungicides disrupt the mitochondrial respiration chain in fungi, leading to a powerful and broad-spectrum fungicidal effect. nih.govwikipedia.org Several highly successful commercial fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam, are based on this pyrazole carboxamide structure. nih.govresearchgate.net The presence of the difluoromethyl group is critical to their efficacy.

Given that this compound contains the vital difluoromethyl group, it represents a strategic starting material for synthesizing novel SDHI fungicides. The nitro group at the 4-position can be transformed into a carboxylic acid or other functional groups necessary for building the final amide structure.

In insecticide research, the pyrazole structure is famously represented by Phenylpyrazole insecticides like Fipronil and Ethiprole. conicet.gov.arnih.gov These compounds act as potent inhibitors of the GABA-gated chloride channel in the central nervous system of insects. nih.gov The synthesis of novel Fipronil analogs often involves the use of versatile pyrazole building blocks. frontiersin.org The structural features of this compound make it a candidate for derivatization into new insecticidal compounds, exploring variations on the established phenylpyrazole pharmacophore.

The following table lists prominent commercial pesticides that feature a pyrazole core, highlighting the structural importance of this heterocycle.

| Compound Name | Pesticide Type | Target/Mechanism of Action |

| Bixafen | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) nih.gov |

| Fluxapyroxad | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) nih.gov |

| Isopyrazam | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) nih.gov |

| Fipronil | Insecticide | GABA-gated chloride channel inhibitor nih.gov |

| Ethiprole | Insecticide | GABA-gated chloride channel inhibitor nih.gov |

| Pyroxasulfone | Herbicide | Inhibition of very-long-chain fatty acids nih.gov |

Exploration in Material Science Research

Potential in Organic Electronics and Optoelectronic Materials

The unique electronic properties of this compound make it a molecule of interest for exploratory research in material science. The combination of an aromatic pyrazole ring with two potent electron-withdrawing groups—the difluoromethyl (-CHF2) and nitro (-NO2) groups—creates a highly electron-deficient system. This characteristic is desirable for the development of n-type organic semiconductors, which are essential components in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

While specific research on the application of this exact molecule in functional devices is in nascent stages, it is categorized as an intermediate for optoelectronic materials. chemscene.com The fluorination of organic molecules is a well-established strategy to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can improve air stability and facilitate electron injection in electronic devices. The nitro group further enhances these electron-accepting properties. Therefore, this compound could serve as a fundamental building block for synthesizing larger, more complex molecules or materials designed for applications in organic electronics.

| Structural Component | Property | Relevance to Organic Electronics |

| Pyrazole Ring | Aromatic Heterocycle | Provides a rigid, planar core for molecular stacking and charge transport. |

| Difluoromethyl Group (-CHF2) | Strong Electron-Withdrawing, Increases Stability | Lowers HOMO/LUMO energy levels, enhances air stability of the material. |

| Nitro Group (-NO2) | Very Strong Electron-Withdrawing | Further lowers LUMO energy, promoting n-type (electron-transporting) behavior. |

Application in Functional Polymer Development

The functional groups present in this compound provide potential pathways for its use as a monomer in the development of functional polymers. The high reactivity of the nitro group allows for its chemical reduction to an amino group (-NH2). This resulting aminopyrazole derivative is a bifunctional monomer that can participate in polymerization reactions.

For example, the newly formed amino group could react with diacyl chlorides or dicarboxylic acids to form high-performance polyamides, or with dianhydrides to form polyimides. The incorporation of the fluorinated pyrazole unit into the polymer backbone would be expected to impart unique properties to the final material, such as enhanced thermal stability, specific optical properties, and low dielectric constants, which are sought after in advanced electronics and aerospace applications. While this remains an area for future research, the chemical nature of this compound makes it a plausible candidate for creating novel polymers with specialized functions.

As a Research Reagent and Standard in Analytical Chemistry

This compound is commercially available as a research chemical and serves as a valuable reagent in synthetic organic chemistry. bldpharm.comsigmaaldrich.comscbt.com Its primary role is that of a key starting material or intermediate for constructing more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. exsyncorp.com The presence of distinct functional groups—a pyrazole ring, a difluoromethyl group, and a nitro group—allows for a wide range of chemical transformations, making it a versatile tool for medicinal and synthetic chemists.

In analytical chemistry, a pure, well-characterized compound like this compound can be used as a reference standard. It could be employed in the development and validation of analytical methods (e.g., HPLC, GC-MS) designed to detect and quantify related pyrazole-based pesticides or their metabolites in environmental or biological samples. Its availability in a technical grade further supports its use in such applications. indiamart.com

The table below provides key chemical identifiers and properties for this compound.

| Property | Value |

| CAS Number | 956477-64-8 nih.gov |

| Molecular Formula | C4H3F2N3O2 nih.gov |

| Molecular Weight | 163.08 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| Physical Form | Liquid or Solid or Semi-solid sigmaaldrich.com |

| Purity (Typical) | 98% sigmaaldrich.com |

Biological Activity and Mechanistic Elucidation

Investigation of Antibacterial and Antimicrobial Activity

While specific data on the antimicrobial spectrum of 1-(difluoromethyl)-4-nitro-1H-pyrazole is not extensively available in the public domain, the broader class of pyrazole (B372694) derivatives, particularly those with nitro and trifluoromethyl substitutions, has demonstrated significant antibacterial and antifungal properties.

Research into pyrazole derivatives has shown their efficacy against a variety of pathogenic microorganisms. For instance, certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL. nih.gov Some of these compounds also effectively inhibited the growth of Bacillus subtilis and enterococcal strains. researchgate.net

Additionally, other substituted pyrazole derivatives have demonstrated a broad spectrum of activity. For example, some pyrazole-derived hydrazones are potent inhibitors of Gram-positive strains and Acinetobacter baumannii, with MIC values in the range of 0.78–1.56 μg/ml. nih.gov Certain aminoguanidine-derived 1,3-diphenyl pyrazoles have shown antimicrobial activity against several bacterial strains with MIC values between 1 and 8 μg/ml, which is comparable to approved drugs like moxifloxacin. nih.gov It is important to note that the antimicrobial activity of pyrazole derivatives can be significantly influenced by the nature and position of substituents on the pyrazole ring.

The antifungal potential of pyrazole derivatives has also been explored. For example, some novel pyrazole carboxamide derivatives have been synthesized and tested against phytopathogenic fungi, with some compounds exhibiting significant antifungal activity. nih.gov Specifically, certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides have shown moderate to good activity against fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.com

Table 1: Illustrative Antimicrobial Activity of Various Pyrazole Derivatives (Note: This table presents data for structurally related compounds to indicate the potential spectrum of activity, not for this compound itself.)

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl pyrazole | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 | nih.gov |

| N-(trifluoromethyl)phenyl pyrazole | Bacillus subtilis | <1.56 | researchgate.net |

| Pyrazole-derived hydrazone | Acinetobacter baumannii | 0.78–1.56 | nih.gov |

| Aminoguanidine-derived pyrazole | Escherichia coli | 1 | nih.gov |

| N-(substituted pyridinyl) pyrazole carboxamide | Gibberella zeae | >50% inhibition at 100 µg/mL | mdpi.com |

| Pyrazole carboxamide derivative | Rhizoctonia solani | 0.37 (EC50) | nih.gov |

The precise mechanism of antibacterial action for this compound has not been definitively elucidated. However, based on the known mechanisms of related nitroaromatic compounds and other pyrazole derivatives, several potential pathways can be proposed.

A widely accepted mechanism for nitroaromatic antimicrobial agents involves the reductive activation of the nitro group within the microbial cell. encyclopedia.pub This process, which occurs more readily under the anaerobic or microaerophilic conditions often found in pathogenic bacteria, leads to the formation of highly reactive nitroso and hydroxylamine (B1172632) intermediates, as well as nitro anion radicals. encyclopedia.pubresearchgate.net These reactive species are cytotoxic and can cause widespread cellular damage by reacting with and damaging crucial biomolecules such as DNA, leading to strand breakage and cell death. encyclopedia.pubresearchgate.net They can also interact with proteins and lipids, disrupting cellular functions.

Furthermore, studies on other pyrazole derivatives suggest a variety of potential antibacterial mechanisms. Some pyrazole-containing compounds have been found to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov Others are capable of disrupting the bacterial cell wall, leading to cell lysis. nih.gov Inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, is another identified mechanism for some pyrazole derivatives. researchgate.net Additionally, some N-(trifluoromethylphenyl) substituted pyrazoles have been shown to have a bactericidal effect through multiple pathways, including the inhibition of cell wall, protein, and nucleic acid synthesis. nih.gov

Assessment of Antioxidant Properties

The antioxidant potential of pyrazole derivatives is a well-documented area of research. These compounds can exert their antioxidant effects through various mechanisms, including radical scavenging.

The antioxidant activity of pyrazole derivatives has been evaluated using several in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, with the activity often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals).

Table 2: Illustrative DPPH Radical Scavenging Activity of Various Pyrazole Derivatives (Note: This table presents data for structurally related compounds to indicate potential antioxidant activity, not for this compound itself.)

| Compound Type | DPPH Scavenging (IC50/SC50) | Reference |

| Thienyl-pyrazole | 0.245 µM | nih.gov |

| Pyrazoline derivative | 9.91 µg/mL | nih.gov |

The radical scavenging activity of pyrazole derivatives is generally attributed to their ability to donate a hydrogen atom or an electron, thereby neutralizing free radicals. The mechanism can be influenced by the specific substituents on the pyrazole ring.

One of the primary mechanisms is hydrogen atom transfer (HAT), where the antioxidant donates a hydrogen atom to a radical, thus quenching it. The presence of certain functional groups on the pyrazole scaffold can facilitate this process.

Another important mechanism is single electron transfer followed by proton transfer (SET-PT). In this pathway, the antioxidant first transfers an electron to the radical, forming a radical cation. This is then followed by the transfer of a proton. The efficiency of this mechanism is related to the ionization potential of the antioxidant molecule.

For some phenolic pyrazole derivatives, a sequential proton loss electron transfer (SPLET) mechanism has been proposed, particularly in polar solvents. This involves the initial deprotonation of a hydroxyl group, followed by electron transfer from the resulting anion to the free radical. The specific mechanism that predominates for this compound would depend on its specific electronic and structural properties, which requires further detailed investigation.

Enzymatic Inhibition Studies

Substituted pyrazoles have been identified as inhibitors of a variety of enzymes, highlighting their potential as therapeutic agents and biochemical tools.

While specific enzymatic inhibition data for this compound is limited, the broader class of phenylpyrazole herbicides is known to target and inhibit the enzyme protoporphyrinogen (B1215707) IX oxidase (PPO). ucanr.edu This enzyme is crucial in the biosynthesis of both chlorophyll (B73375) in plants and heme in various organisms. unl.edulsuagcenter.com Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. lsuagcenter.com In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to cell death in susceptible plants. lsuagcenter.com The Ki values for some novel N-isoxazolinylphenyltriazinone PPO inhibitors have been reported in the nanomolar range, indicating high potency. nih.gov

Beyond PPO, pyrazole derivatives have been shown to inhibit a range of other enzymes. For instance, certain pyrazole derivatives have demonstrated inhibitory activity against nitric oxide synthase (NOS) isozymes, with some compounds showing selectivity for neuronal NOS (nNOS) with Ki values in the micromolar range. unl.edu Other studies have identified pyrazole derivatives as inhibitors of kinases such as JAKs, with IC50 values in the low nanomolar range. mdpi.com Additionally, pyrazole-based compounds have been investigated as inhibitors of enzymes like lipoxygenase and cholinesterases. mdpi.com

Table 3: Examples of Enzymatic Inhibition by Various Pyrazole Derivatives (Note: This table provides examples of enzyme inhibition by related compounds to illustrate the potential of the pyrazole scaffold, not specific data for this compound.)

| Enzyme Target | Inhibitor Type | IC50 / Ki | Reference |

| Protoporphyrinogen IX Oxidase (PPO) | N-isoxazolinylphenyltriazinone | 4.9 nM (Ki) | nih.gov |

| Neuronal Nitric Oxide Synthase (nNOS) | 1H-pyrazole-1-carboxamidine | 2 µM (Ki) | unl.edu |

| JAK2 Kinase | 4-amino-(1H)-pyrazole derivative | 2.2 nM (IC50) | mdpi.com |

| Lipoxygenase | Dihydro-pyrazole hybrid | 0.35 µM (IC50) | mdpi.com |

Inhibition of Protoporphyrinogen IX Oxidase (PPO)

The primary mode of action for the herbicidal activity of this compound is the inhibition of the enzyme protoporphyrinogen IX oxidase (PPO). nih.gov PPO is a critical enzyme located in the chloroplast that catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). mdpi.com This reaction is a pivotal step in the biosynthesis of both chlorophyll, essential for photosynthesis, and heme, which is vital for electron transfer chains. mdpi.com

By inhibiting PPO, this compound effectively blocks this conversion. mdpi.com This blockage leads to a cascade of cytotoxic events within the plant cell. The substrate of the enzyme, protoporphyrinogen IX, accumulates and leaks from its normal location in the chloroplast into the cytoplasm. mdpi.comnih.gov In the cytoplasm, non-enzymatic oxidation of protoporphyrinogen IX occurs, leading to a buildup of protoporphyrin IX. mdpi.com

Impact on Plant Metabolism and Herbicide Efficacy

The accumulation of protoporphyrin IX, a potent photosensitizer, is the central event that mediates the herbicidal efficacy of PPO inhibitors like this compound. researchgate.net In the presence of light and molecular oxygen, protoporphyrin IX becomes highly energized and transfers this energy to molecular oxygen, generating highly reactive singlet oxygen. researchgate.netresearchgate.net

This singlet oxygen is extremely destructive to cellular components, initiating a process of lipid peroxidation. researchgate.net This leads to the rapid destruction of cell membranes, including the plasma membrane and the tonoplast. mdpi.comresearchgate.net The loss of membrane integrity results in the leakage of cellular contents, cessation of photosynthesis, and ultimately, cell death. mdpi.comnih.gov The visible symptoms on susceptible plants typically appear within hours of application, especially in bright sunlight, and manifest as water-soaked lesions, followed by necrosis (browning) and desiccation of the plant tissue. mdpi.com This compound has been noted for its utility in developing herbicides with significant pre-emergent activity against narrowleaf weed species. nih.gov

Identification of Other Enzyme Targets Relevant to Drug Discovery

While the primary biological activity of this compound is its role as a PPO-inhibiting herbicide, the chemical scaffold itself is utilized as a key intermediate in the synthesis of molecules with therapeutic potential in drug discovery. nih.govnih.gov Specifically, it serves as a starting material for the synthesis of Factor XIa inhibitors, which are investigated as anticoagulants for treating thromboembolic disorders, and NLRP3 inflammasome modulators, which have potential applications in treating a range of inflammatory, autoimmune, and neoplastic diseases. nih.govnih.gov It is important to note that in this context, this compound is a building block and not the active pharmaceutical ingredient itself; there is no evidence to suggest it directly inhibits Factor XIa or the NLRP3 inflammasome. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. princeton.edu

Structure-Activity Relationship (SAR) Studies

While specific, detailed structure-activity relationship (SAR) studies exclusively on this compound and its PPO-inhibiting activity are not extensively documented in the public domain, the influence of its key structural components can be inferred from broader research on pyrazole-based herbicides and fluorinated molecules in agrochemistry.

Impact of Pyrazole Ring Modifications

The pyrazole ring serves as the core scaffold for this compound and is a common motif in a vast number of biologically active molecules, including herbicides, fungicides, and pharmaceuticals. nih.gov The specific substitution pattern on the pyrazole ring is crucial for determining its biological target and efficacy. For instance, studies on other pyrazole-based PPO inhibitors have shown that the nature and position of substituents on the ring system are critical for potent activity. nih.govresearchgate.net Modifications at different positions of the pyrazole ring can alter the molecule's conformation, electronic distribution, and steric properties, all of which can profoundly affect its binding to the PPO enzyme. For example, in a different class of pyrazole herbicides, moving a substituent from the 1-position to the 5-position of the pyrazole ring significantly impacted the herbicidal activity. mdpi.com Bioisosteric replacement, where the pyrazole ring is swapped for another heterocyclic system like an isoxazole (B147169) or a triazole, is a common strategy in agrochemical research to optimize activity and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds.

A thorough search of scientific databases and literature indicates that no specific QSAR models have been developed for this compound itself. Research in this area tends to focus on the final, more complex molecules for which this compound serves as a building block. For instance, QSAR studies are more commonly performed on series of compounds that act as inhibitors for specific biological targets, such as Factor XIa or the NLRP3 inflammasome, for which this compound is a precursor. digitellinc.com

The physical and chemical properties of this compound, such as its molecular weight, lipophilicity (XLogP3), and polar surface area, are available in chemical databases and could theoretically be used as descriptors in a QSAR study if a relevant biological activity were identified and measured for a series of analogous compounds.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 163.08 g/mol |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Exact Mass | 163.01933267 Da |

| Polar Surface Area | 63.6 Ų |

Data sourced from PubChem CID 7017245. nih.gov

Without a defined biological endpoint and a dataset of structurally related compounds with corresponding activity values, the development of a QSAR model for this specific compound is not feasible.

In Vitro and In Vivo Biological Screening Methodologies

The scientific literature primarily identifies this compound as a key starting material for the synthesis of active pharmaceutical ingredients (APIs). Consequently, detailed reports on the in vitro and in vivo biological screening of this specific intermediate are not available. The screening methodologies described in the literature are applied to the final products synthesized from this precursor.

For example, compounds derived from this compound are investigated as potential modulators of the NLRP3 inflammasome. mdpi.com The screening of such compounds would typically involve a cascade of in vitro and in vivo assays.

In Vitro Screening:

Target-Based Assays: These assays would assess the direct interaction of a compound with the biological target. For NLRP3 inflammasome inhibitors, this could involve cell-free assays using purified proteins to measure binding affinity or inhibition of protein-protein interactions. mdpi.com Techniques like split-luciferase complementation assays have been used to screen for modulators of NLRP3 PYD domain homo-oligomerization. mdpi.com

Cell-Based Assays: These are conducted to evaluate the effect of a compound in a cellular context. For NLRP3 inhibitors, this would involve using immune cells like human monocytic THP-1 cells. mdpi.comacs.org These cells can be stimulated with agents like lipopolysaccharide (LPS) and nigericin (B1684572) or ATP to induce NLRP3 inflammasome activation. The inhibitory effect of a compound is then quantified by measuring the release of inflammatory cytokines, such as interleukin-1β (IL-1β), using techniques like ELISA. researchgate.netfrontiersin.org The formation of the ASC speck, a hallmark of inflammasome activation, can also be visualized and quantified in engineered cell lines. acs.org

In Vivo Screening:

Animal Models of Inflammation: To assess the efficacy of potential anti-inflammatory agents in a living organism, various animal models are used. For NLRP3-mediated diseases, this could include models of gout, where inflammation is induced by monosodium urate crystals, or models of systemic inflammation induced by LPS. nih.gov The effectiveness of a test compound would be determined by measuring reductions in inflammatory markers and clinical signs of disease.

Table 2: General Screening Methodologies for Compounds Targeting Pathways Involving this compound Derivatives

| Screening Type | Methodology Example | Endpoint Measured |

|---|---|---|

| In Vitro | Split-Luciferase Complementation Assay | Inhibition of NLRP3 PYD homo-oligomerization |

| ELISA on LPS-stimulated THP-1 cells | Reduction in IL-1β secretion | |

| ASC Speck Formation Assay | Inhibition of inflammasome assembly | |

| In Vivo | LPS-induced inflammation in mice | Reduction of systemic inflammatory cytokines |

| Monosodium urate-induced peritonitis | Reduction in inflammatory cell influx and cytokine levels |

This table represents general methodologies for screening compounds that are synthesized using this compound as an intermediate and does not represent direct screening of the compound itself.

It is important to reiterate that these screening methodologies have not been reported for this compound directly. The compound's role as a synthetic building block means that it is the resulting, more complex molecules that undergo rigorous biological evaluation.

Computational and Theoretical Chemistry Investigations

Electronic Structure and Bonding Analysis

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Computational methods provide a powerful lens through which to examine electron distribution, bond characteristics, and molecular reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. DFT calculations for 1-(difluoromethyl)-4-nitro-1H-pyrazole would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.

By using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), researchers can model the molecule in its ground state. These calculations would reveal critical geometric parameters. For instance, the presence of the electron-withdrawing nitro (-NO₂) and difluoromethyl (-CHF₂) groups is expected to influence the bond lengths and angles within the pyrazole (B372694) ring compared to unsubstituted pyrazole. DFT also enables the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. The nitro group, being strongly electron-withdrawing, would create a significant electron-deficient (positive potential) region, while the pyrazole ring's nitrogen atoms would represent electron-rich (negative potential) centers.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound This table presents hypothetical but realistic data to demonstrate the output of DFT calculations.

| Parameter | Description | Predicted Value |

|---|---|---|

| Total Energy | The ground state energy of the optimized molecule. | -588.9 Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | 4.5 Debye |

| C4-N(nitro) Bond Length | The bond connecting the pyrazole ring to the nitro group. | 1.45 Å |

| N1-C(difluoromethyl) Bond Length | The bond connecting the pyrazole ring to the difluoromethyl group. | 1.42 Å |

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insight into a molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, indicating this region is the most likely site for electrophilic attack. Conversely, the LUMO would likely be centered on the highly electron-withdrawing nitro group, marking it as the primary site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. The presence of the nitro and difluoromethyl groups would be expected to lower the LUMO energy significantly, resulting in a relatively small energy gap and indicating a reactive molecule.

Table 2: Predicted Frontier Molecular Orbital Properties This table presents hypothetical but realistic data to illustrate FMO analysis.

| Orbital | Energy (eV) | Localization | Implication |

|---|---|---|---|

| HOMO | -8.2 eV | Pyrazole Ring | Region for electron donation / electrophilic attack. |

| LUMO | -3.5 eV | Nitro Group (NO₂) | Region for electron acceptance / nucleophilic attack. |

| Energy Gap (ΔE) | 4.7 eV | - | Indicates high reactivity and charge transfer potential. |

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is critical to its function, especially its ability to interact with biological targets. The this compound molecule has rotational freedom around the single bond connecting the difluoromethyl group to the pyrazole ring.

A conformational analysis would involve systematically rotating this bond and calculating the potential energy at each step. This process maps out the potential energy surface, identifying low-energy conformers (stable states) and the energy barriers required for interconversion between them. Such studies on other difluoromethyl-substituted compounds have shown that interactions between the fluorine atoms and adjacent parts of the molecule play a significant role in determining the most stable conformation. For this molecule, the analysis would likely reveal a preferred orientation of the -CHF₂ group relative to the plane of the pyrazole ring that minimizes steric hindrance and optimizes electrostatic interactions.

Spectroscopic Property Predictions and Correlations (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation and analysis.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. These theoretical predictions are invaluable for assigning peaks in experimental spectra. For this compound, calculations would predict a characteristic downfield shift for the proton on the difluoromethyl group due to the electronegative fluorine atoms. The protons on the pyrazole ring would also show distinct shifts influenced by the electronic effects of both the nitro and difluoromethyl substituents.

IR Spectroscopy: Theoretical calculations of vibrational frequencies can predict an infrared (IR) spectrum. This allows for the assignment of specific absorption bands to molecular motions (stretching, bending). Key predicted bands for this molecule would include strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group (typically in the 1560–1520 cm⁻¹ and 1355–1315 cm⁻¹ regions) and C-F stretching vibrations from the difluoromethyl group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. The calculations would identify the wavelengths of maximum absorption (λmax) corresponding to electronic excitations, such as π → π* transitions within the pyrazole ring and n → π* transitions involving the nitro group.

Molecular Docking and Ligand-Target Interaction Simulations

Given that pyrazole derivatives are common in pharmaceuticals, molecular docking is a key computational technique to explore the potential of this compound or its derivatives as inhibitors of biological targets.

Molecular docking simulations computationally place a ligand (the molecule of interest) into the active site of a target receptor (typically a protein) to predict its preferred binding mode and affinity. Research has suggested that related compounds may act as inhibitors of enzymes like protoporphyrinogen (B1215707) IX oxidase or Factor XIa.

A typical docking study would involve:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the 3D structure of this compound and optimizing its geometry.

Using docking software (e.g., AutoDock, GOLD) to simulate the interaction between the ligand and the protein's active site.

The simulation generates multiple possible binding poses and calculates a docking score for each, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. The analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein, providing a rationale for its potential inhibitory activity.

Enzyme Active Site Interaction Modeling

Modeling the interaction of small molecules with enzyme active sites is a fundamental aspect of computational drug design and mechanistic enzymology. For pyrazole derivatives, including those with structural similarities to this compound, molecular docking is a widely used technique to predict binding conformations and affinities. nih.gov

Detailed research into pyrazole derivatives has demonstrated their potential as inhibitors for a variety of enzymes. For instance, studies on pyrazole compounds as inhibitors of receptor tyrosine kinases, protein kinases, and cyclooxygenase enzymes have utilized molecular docking to elucidate their binding modes. nih.gov These computational models reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole derivatives and amino acid residues within the enzyme's active site.

In a representative docking study of pyrazole derivatives with a target enzyme, the binding energy and interaction patterns can be analyzed. The data below illustrates typical interactions observed for a substituted pyrazole ligand within an enzyme active site, which could be analogous to how this compound might interact.

| Amino Acid Residue | Interaction Type | Distance (Å) |

|---|---|---|

| TYR 355 | Hydrogen Bond | 2.9 |

| SER 530 | Hydrogen Bond | 3.1 |

| LEU 352 | Hydrophobic | 3.5 |

| VAL 523 | Hydrophobic | 3.8 |

| ARG 120 | Electrostatic | 4.2 |

This table presents hypothetical yet representative data for the interaction of a pyrazole derivative, illustrating the types of interactions that could be modeled for this compound.

The difluoromethyl group at the N1 position and the nitro group at the C4 position of the pyrazole ring are expected to significantly influence its binding characteristics. The electronegative fluorine atoms and the nitro group can participate in specific electrostatic and hydrogen bonding interactions, potentially enhancing the binding affinity and selectivity for a particular enzyme target. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of molecules over time, providing insights into their conformational stability and the influence of the surrounding environment, such as solvents. eurasianjournals.com For pyrazole-containing compounds, MD simulations have been employed to assess the stability of ligand-protein complexes and to understand the conformational preferences of the molecule. mdpi.comresearchgate.net

The conformational stability of this compound is influenced by the rotational freedom around the bond connecting the difluoromethyl group to the pyrazole ring. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations. The pyrazole ring itself is a planar and rigid structure.

Solvent effects are critical in determining the behavior of a molecule in a solution. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions. The polarity of the solvent can affect the conformational equilibrium and the accessibility of different parts of the molecule for interaction. For instance, in a polar solvent, conformations that maximize the exposure of polar groups like the nitro group would be favored.

A study on the conformational behavior of fluorinated piperidines highlighted the significant role of solvation and solvent polarity, alongside charge-dipole interactions and hyperconjugation, in determining conformational preferences. huji.ac.il Similar principles would apply to this compound.

The following table summarizes key parameters that can be derived from MD simulations to characterize the conformational stability and solvent effects on a molecule like this compound.

| Parameter | Description | Typical Information Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over time, relative to a reference structure. | Indicates the stability of the molecular conformation. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides insight into the compactness of the molecule's structure. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Reveals how the solvent interacts with different parts of the molecule. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference atom. | Characterizes the local solvent structure around the solute. |

This table outlines common analyses performed in molecular dynamics simulations to understand the behavior of a molecule in a solvent.

Through such computational investigations, a comprehensive understanding of the structural and dynamic properties of this compound can be achieved, which is invaluable for its potential applications in various fields of chemistry and materials science.

Advanced Analytical and Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-(difluoromethyl)-4-nitro-1H-pyrazole. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of atoms and the electronic environment of the nuclei can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the two protons on the pyrazole (B372694) ring and the single proton of the difluoromethyl group. Indicative chemical shifts and coupling constants reported in industrial protocols are as follows: a singlet for the proton at position 3 of the pyrazole ring (H-3) appears at approximately δ 8.45 ppm. acrhem.org Another singlet for the proton at position 5 (H-5) is observed around δ 6.90 ppm. acrhem.org The proton of the difluoromethyl group (-CHF₂) typically presents as a triplet due to coupling with the two fluorine atoms, appearing at approximately δ 7.02 ppm with a large coupling constant (J) of about 54.5 Hz. acrhem.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. In the case of this compound, the two equivalent fluorine atoms of the difluoromethyl group are expected to produce a doublet in the proton-coupled spectrum due to coupling with the single proton. A reported chemical shift for this compound is approximately δ -112.5 ppm (relative to a standard), with a coupling constant (J) that corresponds to the one observed in the ¹H NMR spectrum (54.5 Hz). acrhem.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 8.45 | Singlet | - | H-3 (pyrazole ring) |

| ¹H | 7.02 | Triplet | 54.5 | -CHF₂ |

| ¹H | 6.90 | Singlet | - | H-5 (pyrazole ring) |

| ¹⁹F | -112.5 | Doublet | 54.5 | -CHF₂ |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass of this compound (C₄H₃F₂N₃O₂) is 163.0193 u. Experimental determination of the molecular ion peak at a value very close to this theoretical mass would confirm the molecular formula with high confidence. While specific HRMS data for the title compound is not detailed in the available literature, for analogous N-difluoromethylated pyrazole derivatives, HRMS (ESI) has been used to confirm their elemental composition. arkat-usa.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for identifying and quantifying this compound in complex mixtures, as well as for studying its degradation products. The fragmentation pattern obtained from the mass spectrum can provide structural information. For nitropyrazole compounds, a common fragmentation pathway involves the loss of the nitro group (NO₂). Further fragmentation of the pyrazole ring can also be observed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays absorption bands corresponding to the vibrations of its specific functional groups. Key expected absorptions include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂), typically observed in the regions of 1560-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively. For this specific compound, a strong band at 1540 cm⁻¹ has been reported for the NO₂ group. acrhem.org The carbon-fluorine (C-F) bonds of the difluoromethyl group will also exhibit strong stretching vibrations, typically in the range of 1100-1000 cm⁻¹. A reported value for this absorption is 1130 cm⁻¹. acrhem.org Stretching vibrations of the C-H and C=N bonds of the pyrazole ring would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibration of the nitro group is often strong in the Raman spectrum. The vibrations of the pyrazole ring are also expected to be Raman active. For 4-nitropyrazole, both IR and Raman spectra have been studied to provide a comprehensive vibrational analysis. acrhem.org

| Vibrational Mode | Reported IR Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric NO₂ Stretch | 1540 | Nitro (-NO₂) |

| C-F Stretch | 1130 | Difluoromethyl (-CHF₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the presence of the pyrazole ring and the nitro group, both containing π-systems, will result in characteristic UV absorptions. The nitro group, being a strong chromophore, is expected to significantly influence the UV-Vis spectrum. Studies on 4-nitropyrazole derivatives show absorption maxima related to π → π* transitions. The exact position of the absorption maximum (λmax) will be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination